molecular formula C56H49ClO2P3Ru B3068481 Chlorotris(triphenylphosphine)ruthenium(II) acetate CAS No. 55978-89-7

Chlorotris(triphenylphosphine)ruthenium(II) acetate

Cat. No.: B3068481
CAS No.: 55978-89-7
M. Wt: 983.4 g/mol
InChI Key: HYTWJXOYUHUABE-UHFFFAOYSA-M
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Description

Chlorotris(triphenylphosphine)ruthenium(II) acetate is an organometallic compound with the chemical formula C56H48ClO2P3Ru. It is a coordination complex of ruthenium, featuring three triphenylphosphine ligands, one chloride ligand, and one acetate ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.

Scientific Research Applications

Chlorotris(triphenylphosphine)ruthenium(II) acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is employed in industrial processes for the synthesis of fine chemicals and pharmaceuticals.

Safety and Hazards

This compound is classified as Acute Tox. 4 for oral, dermal, and inhalation routes of exposure. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotris(triphenylphosphine)ruthenium(II) acetate can be synthesized through the reaction of ruthenium trichloride trihydrate with triphenylphosphine in the presence of an acetate source. The reaction typically involves the following steps:

  • Dissolving ruthenium trichloride trihydrate in methanol.
  • Adding triphenylphosphine to the solution.
  • Introducing an acetate source, such as sodium acetate, to the mixture.
  • Heating the reaction mixture under reflux conditions for several hours.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(triphenylphosphine)ruthenium(II) acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to form lower oxidation state ruthenium species.

    Substitution: The triphenylphosphine ligands can be substituted with other ligands, such as carbonyl or phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions are typically carried out in organic solvents like dichloromethane or toluene under inert atmosphere conditions.

Major Products

    Oxidation: Higher oxidation state ruthenium complexes.

    Reduction: Lower oxidation state ruthenium species.

    Substitution: New ruthenium complexes with different ligands.

Comparison with Similar Compounds

Similar Compounds

    Dichlorotris(triphenylphosphine)ruthenium(II): This compound has two chloride ligands instead of one chloride and one acetate ligand.

    Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II): This complex features a carbonyl ligand in place of the acetate ligand.

Uniqueness

Chlorotris(triphenylphosphine)ruthenium(II) acetate is unique due to the presence of the acetate ligand, which imparts distinct reactivity and stability compared to its analogs. The acetate ligand can participate in various catalytic cycles, making this compound particularly versatile in organic synthesis and catalysis.

Properties

IUPAC Name

acetic acid;chlororuthenium;triphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTWJXOYUHUABE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H49ClO2P3Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55978-89-7
Record name 55978-89-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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